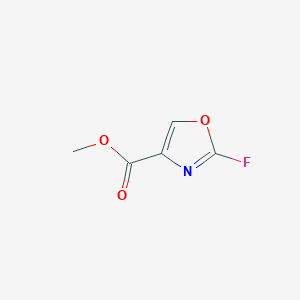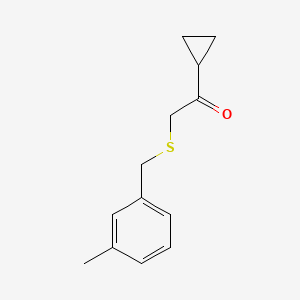
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 3-methylbenzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Thioether Formation: The 3-methylbenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylbenzylthiol) reacts with an appropriate electrophile.
Ketone Formation: The ethanone backbone is formed through oxidation reactions, often using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-2-(phenylthio)ethan-1-one
- 1-Cyclopropyl-2-(benzylthio)ethan-1-one
- 1-Cyclopropyl-2-((4-methylbenzyl)thio)ethan-1-one
Uniqueness: 1-Cyclopropyl-2-((3-methylbenzyl)thio)ethan-1-one is unique due to the presence of the 3-methylbenzylthio group, which imparts distinct chemical and biological properties. The cyclopropyl group also contributes to its unique reactivity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H16OS/c1-10-3-2-4-11(7-10)8-15-9-13(14)12-5-6-12/h2-4,7,12H,5-6,8-9H2,1H3 |
Clé InChI |
VRYLZCZKOZQVNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSCC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
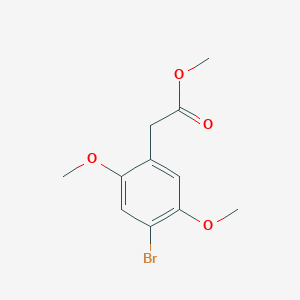
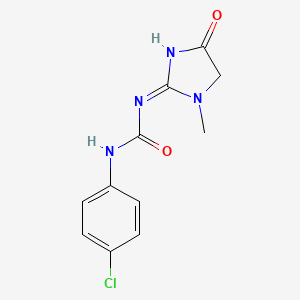
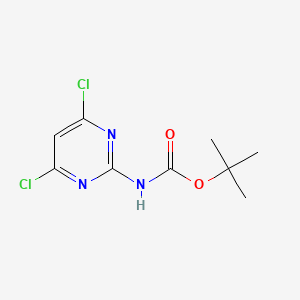
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)

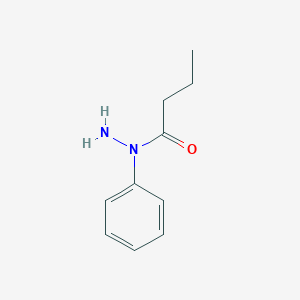
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)




